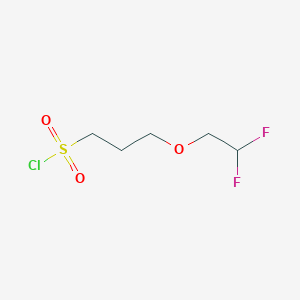
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H24ClN3O5S2 and its molecular weight is 522.03. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Comparative Metabolism of Chloroacetamide Herbicides
This study investigates the metabolism of chloroacetamide herbicides, which share structural features with the queried compound, focusing on their carcinogenic potential and metabolic pathways in rat and human liver microsomes. The research provides insights into the enzymatic processes involved in the bioactivation of these compounds, which might be relevant for understanding the metabolic fate of similar chemicals (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Biological Evaluation of Heterocyclic Compounds
This research outlines the synthesis of novel heterocyclic compounds derived from natural products, focusing on their anti-inflammatory and analgesic properties. Although not directly related to the specific chemical , this study showcases the importance of synthetic chemistry in developing new therapeutic agents with potential applications in medicine (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacokinetics and Disposition Studies
This paper discusses the pharmacokinetics and disposition of a thiouracil derivative, highlighting the methodologies used to predict human pharmacokinetics and elimination mechanisms. Such studies are crucial for understanding the behavior of chemical compounds within biological systems, informing their development and optimization for therapeutic use (Dong et al., 2016).
Antithrombotic Properties of a Novel Compound
Research on SSR182289A, a novel thrombin inhibitor, exemplifies the application of chemical compounds in addressing specific health conditions such as thrombosis. The study's focus on antithrombotic properties in animal models underlines the compound's potential therapeutic benefits (Lorrain et al., 2003).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-thiol, which is synthesized from 4-butylbenzenesulfonyl chloride and 2-thiouracil. The second intermediate is 5-chloro-2-methoxyphenylacetic acid, which is synthesized from 5-chloro-2-methoxyphenol and chloroacetic acid. These two intermediates are then coupled together using standard peptide coupling chemistry to form the final product.", "Starting Materials": [ "4-butylbenzenesulfonyl chloride", "2-thiouracil", "5-chloro-2-methoxyphenol", "chloroacetic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "diethyl ether", "water" ], "Reaction": [ "Synthesis of 5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-thiol:", "- Dissolve 4-butylbenzenesulfonyl chloride (1.0 equiv) and 2-thiouracil (1.1 equiv) in dry DMF under nitrogen atmosphere.", "- Add TEA (2.0 equiv) to the reaction mixture and stir for 1 hour at room temperature.", "- Pour the reaction mixture into ice-cold water and extract with diethyl ether.", "- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "- Purify the crude product by column chromatography to obtain 5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-thiol as a white solid.", "Synthesis of 5-chloro-2-methoxyphenylacetic acid:", "- Dissolve 5-chloro-2-methoxyphenol (1.0 equiv) and chloroacetic acid (1.1 equiv) in dry DMF under nitrogen atmosphere.", "- Add DCC (1.2 equiv) and NHS (1.2 equiv) to the reaction mixture and stir for 2 hours at room temperature.", "- Filter the reaction mixture to remove the dicyclohexylurea byproduct and evaporate the solvent under reduced pressure.", "- Dissolve the residue in water and adjust the pH to 2-3 using hydrochloric acid.", "- Extract the solution with diethyl ether and dry the organic layer over anhydrous sodium sulfate.", "- Evaporate the solvent under reduced pressure to obtain the crude product.", "- Purify the crude product by recrystallization from ethanol to obtain 5-chloro-2-methoxyphenylacetic acid as a white solid.", "Coupling of the two intermediates to form the final product:", "- Dissolve 5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-thiol (1.0 equiv) and 5-chloro-2-methoxyphenylacetic acid (1.1 equiv) in dry DMF under nitrogen atmosphere.", "- Add DCC (1.2 equiv) and NHS (1.2 equiv) to the reaction mixture and stir for 2 hours at room temperature.", "- Filter the reaction mixture to remove the dicyclohexylurea byproduct and evaporate the solvent under reduced pressure.", "- Dissolve the residue in water and adjust the pH to 2-3 using hydrochloric acid.", "- Extract the solution with diethyl ether and dry the organic layer over anhydrous sodium sulfate.", "- Evaporate the solvent under reduced pressure to obtain the crude product.", "- Purify the crude product by recrystallization from ethanol to obtain the final product as a white solid." ] } | |
Numéro CAS |
1223773-34-9 |
Nom du produit |
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide |
Formule moléculaire |
C23H24ClN3O5S2 |
Poids moléculaire |
522.03 |
Nom IUPAC |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H24ClN3O5S2/c1-3-4-5-15-6-9-17(10-7-15)34(30,31)20-13-25-23(27-22(20)29)33-14-21(28)26-18-12-16(24)8-11-19(18)32-2/h6-13H,3-5,14H2,1-2H3,(H,26,28)(H,25,27,29) |
Clé InChI |
FPNSTOBFFWQQMQ-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-2-(ethylthio)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2930754.png)
![1-(1,2-Dimethylindol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B2930755.png)
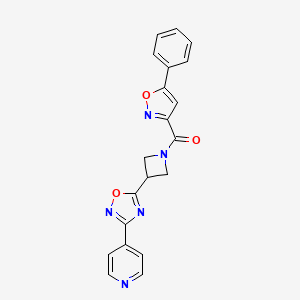
![Ethyl 1-({3-[6-(1-azepanyl)-3-pyridyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinecarboxylate](/img/structure/B2930757.png)

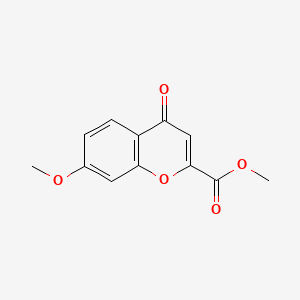
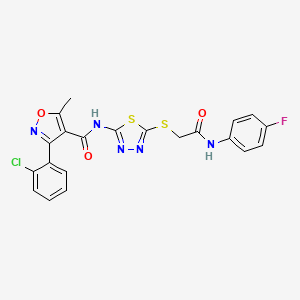
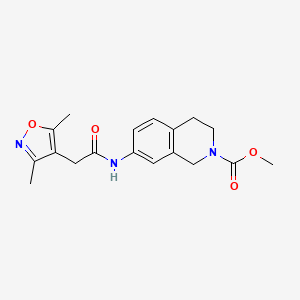
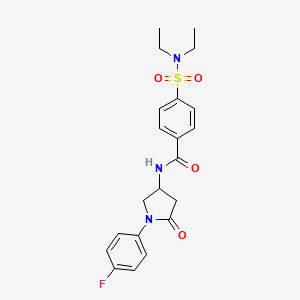
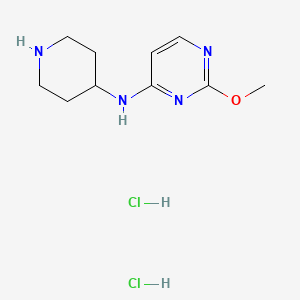
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2930772.png)
![5-((2-(cyclohex-1-en-1-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930773.png)
